3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide
Description
Properties
Molecular Formula |
C10H16F2N4O |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-amino-1-(2,2-difluoroethyl)-N,N-diethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H16F2N4O/c1-3-15(4-2)10(17)7-5-16(6-8(11)12)14-9(7)13/h5,8H,3-4,6H2,1-2H3,(H2,13,14) |
InChI Key |
VSUAUOHRQMEEGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1N)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.
Amination: The amino group is introduced through amination reactions, often using ammonia or amines under suitable conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with diethylamine and a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics:
| Bacterial Strains Tested | Results |
|---|---|
| Escherichia coli | Significant inhibition of growth |
| Staphylococcus aureus | Comparable effectiveness to antibiotics |
| Pseudomonas aeruginosa | Substantial inhibition noted |
These findings suggest its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. Preliminary research on this compound indicates promising results in inhibiting cancer cell proliferation:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 (Liver Carcinoma) | 5.35 |
| A549 (Lung Carcinoma) | 8.74 |
These values suggest that the compound may effectively target tumor cells, making it a candidate for further development in cancer therapy .
Anti-inflammatory Effects
The compound has also shown potential in modulating inflammatory pathways. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:
| Cytokine | Inhibition Rate (%) at 10 µM |
|---|---|
| TNF-α | 61–85% |
| IL-6 | 76–93% |
These results highlight its potential as an anti-inflammatory agent .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study evaluated the compound's effectiveness against multi-drug resistant strains, revealing substantial antimicrobial activity.
- Anticancer Research : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, supporting its potential as an anticancer agent.
- Anti-inflammatory Investigation : Research focused on the compound's ability to modulate inflammatory responses in cellular models showed promising inhibition rates for key inflammatory markers.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds from the evidence share structural similarities with the target molecule, differing in fluorine content, carboxamide substituents, and amino group positioning. Key distinctions are summarized in Table 1 and discussed below.
Table 1: Structural and Physicochemical Comparison of Analogs
Fluorine Substitution and Electronic Effects
Target vs. Trifluoroethyl Analog (CAS 2171316-95-1) :
- The trifluoroethyl group (CF3) in ’s compound increases electronegativity and metabolic stability compared to the target’s difluoroethyl (CF2) group. However, CF3 may reduce solubility due to higher hydrophobicity .
- Molecular Weight: The target’s diethyl carboxamide likely increases its molecular weight (~270–280) compared to the trifluoroethyl analog (236.19).
- Target vs. The morpholinylethyl substituent introduces a polar heterocycle, enhancing aqueous solubility compared to the target’s diethyl group .
Carboxamide Substituent Impact
- Diethyl (Target) vs.
- Diethyl (Target) vs. Methoxypropyl (CAS 2171317-48-7) :
Amino Group Positioning
- 3-Amino (Target) vs. In contrast, the 4-amino group in ’s compound may alter electronic distribution and intermolecular interactions .
Research Implications
- Drug Design : The diethyl carboxamide and CF2 group in the target may optimize a balance between lipophilicity and metabolic stability, making it suitable for central nervous system targets.
- Solubility Challenges : Compared to morpholine-containing analogs, the target’s diethyl group could limit aqueous solubility, necessitating formulation adjustments.
Biological Activity
The compound 3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide is a member of the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H17F2N4O
- Molecular Weight : 228.26 g/mol
- CAS Number : 2171313-70-3
This compound features a pyrazole ring with a carboxamide and an amino group, contributing to its biological activity.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various strains of bacteria and fungi.
A study reported that related pyrazole derivatives displayed potent activity against Mycobacterium tuberculosis , with some compounds achieving IC50 values lower than standard treatments like rifampicin .
Antitumor Properties
Pyrazoles have also been investigated for their antitumor activities. The mechanism often involves the inhibition of specific kinases or enzymes critical for tumor growth. For example, certain pyrazole derivatives were found to inhibit p38 MAP kinase, which is involved in inflammatory responses and cancer progression .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoles is notable, with several derivatives showing promise in reducing inflammation markers in vitro. The SAR studies indicate that modifications to the pyrazole ring can enhance anti-inflammatory effects, making these compounds candidates for treating inflammatory diseases .
Case Studies
Case Study 1: Antimycobacterial Activity
In a comparative study, several pyrazole derivatives were synthesized and tested for their antimycobacterial activity against the H37Rv strain of M. tuberculosis. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to those without such modifications. The most potent derivative had an IC50 value significantly lower than that of standard drugs .
Case Study 2: Inhibition of Tumor Cell Proliferation
Another study evaluated the effects of various pyrazole derivatives on tumor cell lines. The results revealed that specific substitutions on the pyrazole ring led to increased cytotoxicity against breast cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increase antimicrobial potency |
| Alkyl chain length | Affects solubility and bioavailability |
| Substituents at position 5 | Modulate anti-inflammatory effects |
These findings suggest that careful structural modifications can enhance the desired biological activities while minimizing potential side effects.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide?
The synthesis typically involves multi-step reactions, starting with cyclocondensation of appropriate precursors. For example, analogous pyrazole derivatives are synthesized via condensation of hydrazines with β-keto esters or acrylates, followed by functionalization of the pyrazole core. Key intermediates, such as 3-amino-1-(2,2-difluoroethyl)pyrazole, can be alkylated or acylated to introduce the N,N-diethylcarboxamide group. Reaction optimization should focus on solvent choice (e.g., DMF or THF), temperature control (80–120°C), and catalysts (e.g., K₂CO₃ for nucleophilic substitution) to improve yields .
Example Protocol :
- Step 1: Cyclocondensation of ethyl acetoacetate with 2,2-difluoroethylhydrazine to form the pyrazole ring.
- Step 2: Amination at the 3-position using NH₃/MeOH under reflux.
- Step 3: Carboxamide formation via reaction with diethylcarbamoyl chloride in the presence of a base (e.g., Et₃N).
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Q. How can researchers mitigate decomposition during storage?
Store the compound in anhydrous conditions (desiccated environment) at –20°C. Pyrazole derivatives with electron-withdrawing groups (e.g., CF₂) are prone to hydrolysis; thus, avoid aqueous solvents unless stabilized with inert atmospheres (N₂/Ar) .
Advanced Research Questions
Q. What strategies address low aqueous solubility in bioassays?
Low solubility is common in fluorinated pyrazoles due to hydrophobic CF₂ groups. Methods include:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<10% v/v) to maintain biocompatibility .
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety to enhance hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins, such as kinases or GPCRs. For example, the difluoroethyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds. DFT calculations (e.g., Gaussian) optimize electronic properties (e.g., dipole moments) to correlate with experimental bioactivity .
Case Study : Fragment-based screening (as in CDK2 inhibitors) identified the pyrazole core as a key pharmacophore. Substituent modifications (e.g., fluorination) enhanced ATP-binding site affinity .
Q. How to resolve contradictions in enzyme inhibition data across studies?
Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Validate findings via:
- Orthogonal assays : Use fluorescence polarization and SPR to cross-check binding affinities.
- Kinetic analysis : Determine IC₅₀ values under standardized buffers (e.g., Tris-HCl pH 7.4) .
- Selectivity profiling : Screen against related enzymes (e.g., kinase panels) to rule out promiscuity .
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising yield?
Q. How to characterize metabolic stability in vitro?
Use hepatocyte microsomal assays (human or murine) with LC-MS/MS detection. Monitor degradation of the parent compound and identify metabolites (e.g., oxidative defluorination) .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity profiles?
Variations in cell lines (e.g., HepG2 vs. HEK293), culture media (serum-free vs. FBS-containing), or exposure times (24h vs. 48h) significantly impact results. Standardize protocols per OECD guidelines and include positive controls (e.g., doxorubicin) .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
